molecular formula C21H23N3O4 B601671 Dabigatran Impurity 12 CAS No. 1422435-35-5

Dabigatran Impurity 12

Katalognummer: B601671
CAS-Nummer: 1422435-35-5
Molekulargewicht: 381.44
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Eigenschaften

CAS-Nummer

1422435-35-5

Molekularformel

C21H23N3O4

Molekulargewicht

381.44

Reinheit

> 95%

Menge

Milligrams-Grams

Herkunft des Produkts

United States

Beschreibung

Dabigatran etexilate, a direct thrombin inhibitor, is a cornerstone anticoagulant for stroke prevention in atrial fibrillation and venous thromboembolism . During synthesis and storage, impurities may form due to incomplete reactions, degradation, or byproduct formation. These impurities must be rigorously characterized to ensure drug safety and efficacy.

Vorbereitungsmethoden

Direct Synthesis via Acetonitrile-Toluene Reaction System

A patented method involves reacting 1-methyl-2-oxo-2,3-dihydro-1H-benzimidazole-5-carbonyl chloride with N-2-pyridyl-3-ethyl propionate in a sequential solvent system. The reaction proceeds in acetonitrile at 60–70°C for 4 hours, followed by toluene-mediated cyclization at 80°C for 3 hours (Equation 1):

1-methyl-2-oxo-benzimidazole+N-2-pyridyl-3-ethyl propionateCH3CN, 60–70°CDB02-1m (Impurity 12)\text{1-methyl-2-oxo-benzimidazole} + \text{N-2-pyridyl-3-ethyl propionate} \xrightarrow{\text{CH}_3\text{CN, 60–70°C}} \text{DB02-1m (Impurity 12)} \quad \text{}

This method yields Impurity 12 with a purity of 92–94%, though subsequent recrystallization from ethyl acetate improves this to >98%. Critical process parameters include solvent ratios (acetonitrile:toluene = 1:2 v/v) and stoichiometric control of acyl chloride intermediates.

Byproduct Isolation from Dabigatran Etexilate Mesylate Synthesis

During the purification of dabigatran etexilate mesylate, Impurity 12 is isolated via selective precipitation. Crude dabigatran etexilate is dissolved in acetone-water (8:8 v/v) at 50°C, followed by cooling to 0–10°C to precipitate the main product. The remaining mother liquor is concentrated, and Impurity 12 is extracted using dichloromethane, achieving a recovery of 85–90%. This method leverages the impurity’s lower solubility in polar solvents compared to the parent compound.

Process Optimization and Impurity Control

Design of Experiments (DoE) for Reaction Parameter Optimization

A study employing DoE identified critical factors affecting Impurity 12 synthesis, including reaction temperature, solvent volume, and HCl concentration. Using a central composite design, optimal conditions were determined (Table 1):

Table 1: Optimized Parameters for Impurity 12 Synthesis

ParameterOptimal RangeImpact on Purity
Reaction Temperature60–65°CMinimizes hydrolysis
HCl Concentration34–36% (w/w)Enhances cyclization
Solvent Volume (CH3CN)10–12 volumesPrevents side reactions

Under these conditions, the yield of Impurity 12 increased from 78% to 92%, with HPLC purity >99%.

Recrystallization and Purification Techniques

Recrystallization from tetrahydrofuran (THF)-ethyl acetate (1:3 v/v) at −10°C reduces co-eluting impurities such as Dabigatran Impurity L (CAS 1422435-41-3). The process involves:

  • Dissolving crude Impurity 12 in THF at 50°C.

  • Adding ethyl acetate dropwise until cloud point.

  • Cooling to −10°C and filtering.

This step eliminates 85–90% of methyl ester and alcoholysis byproducts.

Analytical Characterization and Validation

Chromatographic Profiling

HPLC analysis using a C18 column (4.6 × 250 mm, 5 µm) and mobile phase (0.1% trifluoroacetic acid in acetonitrile-water) resolves Impurity 12 at a retention time of 8.2 ± 0.3 minutes. Mass spectrometry confirms the molecular ion peak at m/z 382.2 [M+H]+.

Table 2: Analytical Data for this compound

ParameterValueMethod
Retention Time (HPLC)8.2 minUSP <621>
Mass (MS)382.2 [M+H]+ESI-QTOF
Purity>95%Area normalization

Stability Studies

Impurity 12 exhibits stability under accelerated conditions (40°C/75% RH for 6 months), with no degradation products detected via HPLC. However, exposure to alkaline conditions (pH >9) induces hydrolysis, forming a secondary impurity (C18H18N2O3).

Comparative Analysis of Synthetic Methods

The acetonitrile-toluene method offers higher yields (92%) but requires stringent temperature control. In contrast, byproduct isolation from dabigatran etexilate mesylate is cost-effective but yields lower-purity material (85–90%). Advanced purification using THF-ethyl acetate recrystallization bridges this gap, achieving >98% purity with minimal solvent waste .

Analyse Chemischer Reaktionen

Dabigatran Impurity 12 undergoes various chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Analysis

Dabigatran Impurity 12 is primarily utilized in the development and validation of analytical methods for the quantification of dabigatran and its related impurities. The importance of accurate impurity profiling is underscored by regulatory requirements for drug approval and market surveillance.

Method Development

Research has shown that high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is an effective approach for analyzing dabigatran and its impurities, including this compound. For instance, a study developed a sensitive HPLC method that successfully separated and quantified several impurities, demonstrating robust validation parameters such as accuracy, precision, and linearity within acceptable limits .

Parameter Value
Limit of Detection0.5 µg/ml
Limit of Quantification1.5 µg/ml
Recovery Rate98%
Relative Standard Deviation (RSD)<2%

The method's robustness was confirmed through various chromatographic conditions, ensuring reliable detection of impurities during routine quality control processes.

Stability Studies

Stability-indicating methods have been developed to assess the degradation of dabigatran etexilate and its impurities under various environmental conditions. These studies are critical for establishing the shelf life and safe usage of pharmaceutical products containing dabigatran .

Clinical Implications

Dabigatran is widely used for preventing thromboembolic events in patients with non-valvular atrial fibrillation. Understanding the implications of its impurities, including this compound, is essential for ensuring patient safety.

Medication Errors

Recent analyses have highlighted serious medication errors associated with dabigatran use, emphasizing the need for careful monitoring of drug formulations. A study reported that improper dosing and administration errors were common, leading to adverse effects such as bleeding or ischemia . The presence of impurities like this compound could potentially exacerbate these issues if not adequately controlled.

Adverse Events Monitoring

Monitoring adverse events related to dabigatran is crucial for improving patient outcomes. Reports from global databases indicate that serious medication errors often stem from mismanagement during prescription and administration phases . By ensuring the purity of dabigatran formulations through rigorous testing for impurities, healthcare providers can mitigate risks associated with these errors.

Regulatory Perspectives

Regulatory bodies mandate stringent testing for impurities in pharmaceutical products to safeguard public health. The analysis of this compound falls under these regulations, necessitating comprehensive documentation and reporting during drug approval processes.

Compliance with ICH Guidelines

The International Council for Harmonisation (ICH) guidelines provide a framework for assessing impurities in pharmaceuticals. Compliance with these guidelines ensures that drugs meet safety standards before reaching the market . Studies focusing on this compound have demonstrated adherence to these regulatory requirements through validated analytical methods.

Wirkmechanismus

Dabigatran Impurity 12 does not have a direct therapeutic effect. its presence in Dabigatran etexilate formulations can affect the drug’s safety and efficacy. The impurity can interact with the active pharmaceutical ingredient, leading to potential degradation or adverse effects. The molecular targets and pathways involved in these interactions are still under investigation .

Vergleich Mit ähnlichen Verbindungen

Structural and Chemical Characteristics of Dabigatran Impurities

The chemical identity of impurities significantly influences their pharmacological and toxicological profiles. Below is a comparison of four Dabigatran-related impurities:

Impurity Name CAS No. Molecular Formula Molecular Weight Key Structural Features
Dabigatran Impurity A 211914-51-1 C₂₅H₂₅N₇O₃ 471.51 Contains a pyridin-2-yl group and a carbamimidoylphenyl moiety, enhancing polarity .
Dabigatran Impurity B 212321-78-3 C₃₂H₃₇N₇O₅ 599.68 Features a hexyloxy carbonyl group, increasing lipophilicity and metabolic stability .
Dabigatran Impurity 37 Not provided C₂₄H₂₉N₅O₄ 451.52 Lacks the pyridin-2-yl group, reducing binding affinity to thrombin .
N-Nitroso Impurity 73 Not provided C₂₉H₂₉N₈O₆F₃ 642.59 Nitroso modification introduces potential genotoxic risks .

Key Observations :

  • Polarity : Impurity A’s pyridine ring increases water solubility compared to Impurity B’s hexyloxy chain.
  • Binding Affinity : Impurity 37’s simplified structure may reduce thrombin inhibition efficacy compared to the parent drug .

Analytical Methods for Impurity Detection and Quantification

Accurate impurity profiling requires robust analytical techniques. Studies comparing five assays (dilute thrombin time, ecarin clotting time, etc.) demonstrated variability in sensitivity and precision for dabigatran quantification, which indirectly informs impurity analysis :

Assay Limit of Detection (LOD) Limit of Quantification (LOQ) Coefficient of Variation (CV)
HTI-HY (low-range) 8 ng/mL 20 ng/mL 4.2%
HTI-HY (standard) 15 ng/mL 50 ng/mL 6.8%
LC-MS/MS 1 ng/mL 5 ng/mL 2.5%

LC-MS/MS exhibited superior sensitivity (LOD: 1 ng/mL) for low-concentration impurities, while HTI-HY assays provided cost-effective alternatives for routine monitoring .

Clinical Relevance :
  • Impurity 73: Classified as a genotoxic nitrosamine, requiring adherence to ICH M7 guidelines (threshold: 18 ng/day) .
Reversal Agent Interactions :

Biologische Aktivität

Dabigatran Impurity 12 (CAS 1422435-35-5) is a noted impurity associated with the anticoagulant drug dabigatran etexilate, which is primarily used for the prevention of thromboembolic events. Understanding the biological activity of this impurity is crucial for ensuring the safety and efficacy of dabigatran formulations. This article compiles various studies, data tables, and findings related to the biological activity of this compound.

Overview of Dabigatran and Its Impurities

Dabigatran is a direct thrombin inhibitor that prevents blood coagulation by inhibiting thrombin's ability to convert fibrinogen into fibrin. The presence of impurities in pharmaceutical compounds can significantly impact their biological activity and safety profile. Among these, this compound has garnered attention due to its potential effects on pharmacodynamics and pharmacokinetics.

Anticoagulant Activity

Research indicates that impurities can alter the pharmacological profile of drugs. While dabigatran itself exhibits strong anticoagulant properties, the specific biological activity of this compound has not been extensively characterized. Preliminary studies suggest that impurities may affect the overall efficacy and safety of dabigatran formulations. For instance, a study utilizing high-performance liquid chromatography (HPLC) indicated that impurities could potentially influence the bioavailability and therapeutic outcomes of dabigatran .

Case Studies

  • Study on Impurity Effects :
    • A study conducted by Arous and Al-Mardini developed a sensitive LC-MS method for analyzing dabigatran and its impurities, including Impurity 12. The research highlighted that while the main compound showed significant anticoagulant activity, the effects of impurities like Impurity 12 on coagulation parameters were less clear, necessitating further investigation .
  • Recalls Due to Impurities :
    • In March 2023, a nationwide recall was initiated for certain lots of generic dabigatran due to elevated levels of nitrosamine impurities, including N-nitroso-dabigatran. Although this incident primarily involved a different impurity, it underscores the importance of monitoring all impurities in anticoagulant medications to prevent potential carcinogenic risks .

Analytical Methods

The analytical characterization of this compound has been performed using advanced techniques such as HPLC and mass spectrometry. These methods allow for precise quantification and identification of impurities in pharmaceutical formulations.

Analytical Method Purpose Findings
LC-MSDetection and quantificationIdentified several impurities including Impurity 12
HPLCPurity analysisShowed significant levels of impurity affecting drug formulation

Safety and Regulatory Considerations

The presence of impurities like this compound raises concerns regarding patient safety. Regulatory bodies such as the FDA have established guidelines for acceptable levels of impurities in pharmaceutical products. Continuous monitoring and risk assessments are essential to ensure that any potential adverse effects related to these impurities are identified early.

Q & A

Basic Research Questions

Q. What analytical methods are recommended for detecting and quantifying Dabigatran Impurity 12 in drug formulations?

  • Methodology : Use high-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS/MS) or ultraviolet detection (UV) to achieve specificity and sensitivity. Validate the method per ICH Q2(R1) guidelines, including parameters like linearity (range: 0.1–1.0% of the active pharmaceutical ingredient), accuracy (spike recovery 90–110%), and precision (RSD <5%). Forced degradation studies (e.g., acid/base hydrolysis, oxidative stress) should confirm method robustness .
  • Data Reporting : Include chromatograms, integrated peak areas, and validation results in supplementary materials to comply with FDA requirements for impurity profiling .

Q. What regulatory thresholds apply to this compound, and how are safety limits determined?

  • Thresholds : Follow ICH Q3A guidelines, where impurities ≥0.1% (or 1 mg/day, whichever is lower) require identification and qualification. For genotoxic impurities, adhere to the Threshold of Toxicological Concern (TTC) of 1.5 μg/day .
  • Safety Assessment : Conduct toxicological studies (e.g., Ames test) if the impurity exceeds thresholds. Cross-reference structural analogs or use computational toxicology tools (e.g., QSAR) to predict risk .

Q. How can researchers differentiate this compound from co-eluting impurities in chromatographic analyses?

  • Methodology : Optimize chromatographic conditions (e.g., gradient elution, column chemistry) to enhance resolution. Use orthogonal techniques like ion-pair chromatography or hydrophilic interaction liquid chromatography (HILIC). Validate peak purity via photodiode array (PDA) detection or tandem MS .

Advanced Research Questions

Q. What strategies are effective for synthesizing and characterizing this compound when reference standards are unavailable?

  • Synthesis : Design synthetic pathways based on the parent drug’s degradation pathways (e.g., ester hydrolysis, oxidation). Use intermediates like DBG-3A Amide Mesylate (CAS 1408238-36-7) as starting materials .
  • Characterization : Employ high-resolution mass spectrometry (HRMS) for molecular formula confirmation and nuclear magnetic resonance (NMR) spectroscopy (1H, 13C, 2D-COSY) for structural elucidation. Compare spectral data with published impurities (e.g., CAS 211914-51-1) .

Q. How can discrepancies in impurity quantification across studies be resolved?

  • Root Cause Analysis : Investigate method variability (e.g., column aging, mobile phase pH). Validate using spiked samples with known impurity concentrations. Cross-validate results via independent laboratories or inter-laboratory studies .
  • Data Harmonization : Apply statistical tools (e.g., ANOVA) to assess inter-study variability. Use standardized reference materials from pharmacopeial sources (e.g., USP) to calibrate instruments .

Q. What advanced techniques enable structural identification of unknown degradants related to this compound?

  • Hyphenated Techniques : Combine LC-MS with ion mobility spectrometry (IMS) to separate isobaric impurities. Utilize hydrogen-deuterium exchange (HDX) MS to study degradation pathways .
  • Computational Modeling : Predict degradation products using software (e.g., Zeneth®) and validate via in silico fragmentation tools (e.g., Mass Frontier) .

Q. How do regulatory guidelines address conflicting data on the clinical impact of this compound?

  • Risk-Benefit Analysis : Review pooled clinical trial data (e.g., Phase II/III studies) to assess impurity-related adverse events (e.g., myocardial infarction). Compare impurity levels in recalled batches (e.g., N-nitroso-dabigatran) with safety thresholds .
  • Post-Marketing Surveillance : Analyze real-world evidence (RWE) databases for correlations between impurity profiles and adverse event reports .

Methodological Best Practices

  • Data Presentation : Include raw chromatographic data and spectral evidence in supplementary files to ensure reproducibility .
  • Compliance : Align impurity control strategies with FDA and EMA guidelines, emphasizing stability-indicating methods and batch-to-batch consistency .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.